Cas no 1021256-34-7 (N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide)
![N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1021256-34-7x500.png)
N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide
- VU0639281-1
- N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
- N-[4-[3-(4-butylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
- AKOS024503469
- 1021256-34-7
- F5254-0422
-
- インチ: 1S/C21H23N3O3S/c1-2-3-5-15-7-9-16(10-8-15)22-19(25)12-11-17-14-28-21(23-17)24-20(26)18-6-4-13-27-18/h4,6-10,13-14H,2-3,5,11-12H2,1H3,(H,22,25)(H,23,24,26)
- InChIKey: WBGGXVLYXAAPNO-UHFFFAOYSA-N
- ほほえんだ: S1C(NC(C2=CC=CO2)=O)=NC(=C1)CCC(NC1C=CC(=CC=1)CCCC)=O
計算された属性
- せいみつぶんしりょう: 397.14601278g/mol
- どういたいしつりょう: 397.14601278g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 9
- 複雑さ: 511
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 113Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5254-0422-3mg |
N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide |
1021256-34-7 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5254-0422-20μmol |
N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide |
1021256-34-7 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5254-0422-25mg |
N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide |
1021256-34-7 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5254-0422-5mg |
N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide |
1021256-34-7 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5254-0422-2mg |
N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide |
1021256-34-7 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5254-0422-4mg |
N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide |
1021256-34-7 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5254-0422-5μmol |
N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide |
1021256-34-7 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5254-0422-2μmol |
N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide |
1021256-34-7 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5254-0422-1mg |
N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide |
1021256-34-7 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5254-0422-30mg |
N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide |
1021256-34-7 | 30mg |
$119.0 | 2023-09-10 |
N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamideに関する追加情報
N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide: A Comprehensive Overview
The compound with CAS No. 1021256-34-7, known as N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a thiazole ring, a furan carboxamide group, and a substituted phenyl moiety. The combination of these structural elements contributes to its unique pharmacological properties and potential therapeutic applications.
Recent studies have highlighted the importance of thiazole derivatives in drug discovery, particularly due to their ability to modulate various biological targets. The presence of the thiazole ring in this compound is significant, as it is known to enhance bioavailability and improve the pharmacokinetic profile of molecules. Additionally, the furan carboxamide group plays a crucial role in stabilizing the molecule's structure and enhancing its interactions with biological targets.
The substitution pattern of the phenyl group in this compound further adds to its complexity and potential utility. The butyl group attached to the phenyl ring introduces hydrophobicity, which can influence the molecule's solubility and permeability. This feature is particularly advantageous in drug design, where balancing hydrophilicity and lipophilicity is essential for achieving optimal pharmacokinetics.
Recent research has focused on the synthesis and optimization of this compound. Advanced synthetic methodologies, including multi-component reactions and catalytic processes, have been employed to streamline its production. These efforts have not only improved the yield but also enhanced the purity of the compound, making it more suitable for preclinical studies.
In terms of pharmacological activity, this compound has shown promising results in vitro and in vivo models. It exhibits selective inhibition against certain enzymes and receptors, making it a potential candidate for treating various diseases. For instance, studies have demonstrated its ability to modulate signaling pathways involved in inflammation and neurodegenerative disorders.
The application of computational chemistry tools has further elucidated the molecular mechanisms underlying its activity.Docking studies have revealed key interactions between the compound and its target proteins, providing insights into its binding affinity and selectivity.
Moreover, this compound has been investigated for its potential as a lead molecule in drug discovery programs. Its structural versatility allows for further modifications to optimize its efficacy and safety profiles. Researchers are exploring various strategies to enhance its potency while minimizing off-target effects.
In conclusion, N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide represents a cutting-edge advancement in medicinal chemistry. With its unique structure and promising pharmacological properties, this compound holds significant potential for developing novel therapeutic agents.
1021256-34-7 (N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide) 関連製品
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